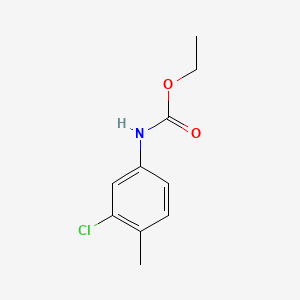

Ethyl 3-chloro-4-methylcarbanilate

概要

説明

Synthesis Analysis

The synthesis of ethyl esters can be complex and often requires specific conditions for optimal yield and selectivity. For instance, the stereoselective synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate, a related compound, is achieved using a microfluidic chip reactor and a catalytic complex, demonstrating the importance of precise control over reaction conditions . Similarly, the synthesis of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate involves a three-component condensation, highlighting the multi-step nature of such processes .

Molecular Structure Analysis

The molecular structure of ethyl esters can be elucidated using various spectroscopic techniques. For example, ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate was characterized by IR, NMR, MS, and single-crystal X-ray diffraction, which provided detailed information about its molecular geometry and electronic structure . These techniques are essential for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Ethyl esters can undergo a variety of chemical reactions, often serving as intermediates in the synthesis of more complex molecules. For instance, ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate is an intermediate in the synthesis of the antiobesity agent rimonabant, showcasing the role of ethyl esters in pharmaceutical synthesis . The reactivity of such compounds can be influenced by the presence of substituents on the aromatic ring or the ester group, affecting the outcome of synthetic pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl esters are influenced by their molecular structure. For example, the presence of electron-withdrawing groups, such as chloro or cyano, can affect the compound's reactivity and stability. The crystal structure analysis provides insights into the intermolecular interactions that can influence the compound's melting point, solubility, and other physical properties . Additionally, theoretical studies, such as density functional theory (DFT) and atoms in molecules (AIM) theory, can predict thermodynamic parameters and interaction strengths, further contributing to our understanding of these compounds .

科学的研究の応用

1. Biocatalysis and Biosynthesis

Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a derivative of Ethyl 3-chloro-4-methylcarbanilate, is a precursor for enantiopure intermediates in chiral drug production, notably statins. Biocatalysis, involving the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate ester to this compound, offers benefits like low cost, mild conditions, high yield, and enantioselectivity. Novel carbonyl reductases from Pichia stipitis show promise for industrial-scale production of this compound with high enantiomeric excess (Ye, Ouyang, & Ying, 2011).

2. Fine Chemistry and Pharmacology

Ethyl (R)-4-chloro-3-hydroxybutyrate, another derivative, serves as a versatile intermediate in fine chemistry. It's used in synthesizing pharmacologically valuable products, including L-carnitine. Its preparation involves stereoselective biotechnological methods and enzymatic reactions, highlighting its significance in organic synthesis and pharmaceuticals (Kluson et al., 2019).

3. Molluscicidal Properties

Ethyl chloroformate/DMF mixture, related to Ethyl 3-chloro-4-methylcarbanilate, has been utilized in synthesizing thiazolo[5,4-d]pyrimidines with significant molluscicidal properties. These compounds are effective against the intermediate host of schistosomiasis, demonstrating the chemical's potential in pest control and public health applications (El-bayouki & Basyouni, 1988).

4. Herbicide Development

Compounds like desmedipham and phenmedipham, related to Ethyl 3-chloro-4-methylcarbanilate, have been researched for weed control in agriculture. These compounds, effective against various weed species, highlight the application of ethyl 3-chloro-4-methylcarbanilate derivatives in developing herbicides (Anderson & Arnold, 1984).

5. Enzymatic Reduction in Organic Chemistry

The enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, a related compound, in an organic solvent-water diphasic system, was studied for its efficiency and scalability. This research underscores the compound's importance in organic synthesis, particularly in producing optically active substances (Shimizu et al., 1990).

Safety And Hazards

将来の方向性

The future directions for ECMC could involve its use in various scientific experiments and industrial applications. For instance, there is interest in the synthesis of optically active ®-ethyl 4-chloro-3-hydroxybutyrate (R-CHBE) via the highly stereoselective bioreduction of ethyl 4-chloro-3-oxobutanoate (COBE) under mild conditions .

特性

IUPAC Name |

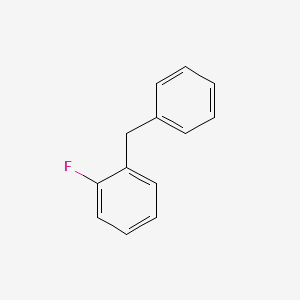

ethyl N-(3-chloro-4-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-3-14-10(13)12-8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEXITNRKHKKBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=C(C=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90234635 | |

| Record name | Ethyl 3-chloro-4-methylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90234635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-chloro-4-methylcarbanilate | |

CAS RN |

85419-40-5 | |

| Record name | Ethyl 3-chloro-4-methylcarbanilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085419405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 85419-40-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-chloro-4-methylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90234635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL N-(3-CHLORO-4-METHYLPHENYL)CARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。